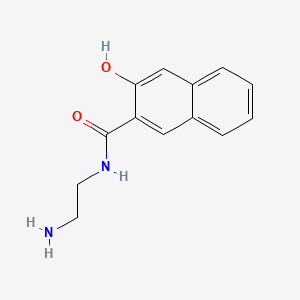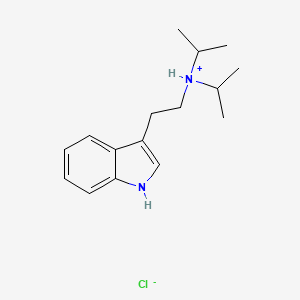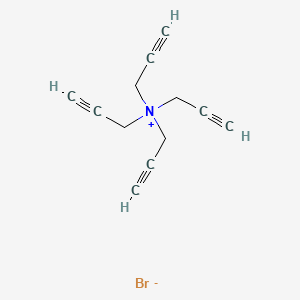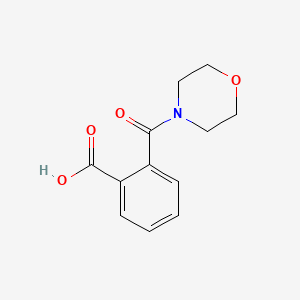![molecular formula C9H11ClN2S2 B1345233 2-(苯并[d]噻唑-2-基硫)乙胺盐酸盐 CAS No. 22258-75-9](/img/structure/B1345233.png)
2-(苯并[d]噻唑-2-基硫)乙胺盐酸盐
描述
2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClN2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
科学研究应用
2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of benzothiazole derivatives.
作用机制
Target of Action
The primary targets of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride are Protein Tyrosine Phosphatase 1B (PTP1B) and LasB quorum sensing system in Gram-negative bacteria . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , while the LasB system is involved in bacterial cell-cell communication .
Mode of Action
The compound interacts with its targets, leading to significant changes. In the case of PTP1B, it binds to the active site of the enzyme, inhibiting its activity . For the LasB system, the compound acts as a quorum-sensing inhibitor, disrupting bacterial communication .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting PTP1B, it positively influences insulin and leptin signaling pathways, which are crucial for glucose regulation and energy homeostasis . In Gram-negative bacteria, the compound disrupts the quorum sensing pathways, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The inhibition of PTP1B by the compound leads to improved insulin and leptin signaling, which could potentially be beneficial for treating Type II diabetes . In Gram-negative bacteria, the compound’s action as a quorum-sensing inhibitor disrupts bacterial communication, potentially reducing their virulence and ability to form biofilms .
生化分析
Biochemical Properties
2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with enzymes such as protein tyrosine phosphatase 1B (PTP1B), where it exhibits inhibitory activity with an IC50 value of 11.17 μM . This interaction is crucial for its potential use in treating diseases like diabetes and obesity, where PTP1B inhibition can enhance insulin sensitivity. Additionally, this compound has been studied for its anti-inflammatory properties, interacting with cyclooxygenase enzymes (COX-1 and COX-2) and showing significant inhibition .
Cellular Effects
2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving diabetic Wistar rats, this compound demonstrated anti-hyperglycemic effects, indicating its influence on glucose metabolism . Furthermore, it has been observed to modulate inflammatory responses by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory mediators . These effects suggest that 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride can alter cellular functions and metabolic pathways, making it a valuable tool in biomedical research.
Molecular Mechanism
The molecular mechanism of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride involves its binding interactions with specific biomolecules. For instance, its inhibition of PTP1B is achieved through direct binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation of target proteins . This inhibition leads to enhanced insulin signaling and glucose uptake in cells. Additionally, the compound’s anti-inflammatory effects are mediated by its interaction with COX enzymes, where it binds to the active site and inhibits the conversion of arachidonic acid to prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and consistent anti-inflammatory effects, although the exact duration of these effects can vary depending on experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride vary with different dosages in animal models. In diabetic Wistar rats, lower doses have been effective in reducing blood glucose levels without causing significant adverse effects . Higher doses may lead to toxicity and adverse reactions, including gastrointestinal disturbances and liver enzyme alterations . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes like PTP1B and COX . By inhibiting PTP1B, the compound enhances insulin signaling and glucose metabolism, which is beneficial in managing diabetes. Its inhibition of COX enzymes also affects the production of inflammatory mediators, contributing to its anti-inflammatory properties. These interactions suggest that the compound can modulate metabolic flux and alter metabolite levels in cells.
Transport and Distribution
The transport and distribution of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride within cells and tissues are influenced by its chemical properties. The compound is likely transported across cell membranes via passive diffusion, given its relatively small molecular size and lipophilic nature . Once inside the cell, it may interact with intracellular transporters and binding proteins that facilitate its distribution to specific cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and efficacy.
Subcellular Localization
The subcellular localization of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is crucial for its activity and function. Studies have indicated that the compound predominantly localizes in the cytoplasm, where it interacts with target enzymes like PTP1B and COX . This localization is essential for its inhibitory effects, as it allows the compound to access and bind to the active sites of these enzymes. Additionally, any post-translational modifications or targeting signals that direct the compound to specific organelles can further influence its activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C7H5NS2+ClCH2CH2NH2⋅HCl→C9H11ClN2S2+NaCl+H2O
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
化学反应分析
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or thioether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Azide or cyanide derivatives.
相似化合物的比较
Similar Compounds
- 2-(Benzo[d]thiazol-2-ylthio)ethanol
- 2-(Benzo[d]thiazol-2-ylthio)acetic acid
- 2-(Benzo[d]thiazol-2-ylthio)acetamide
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is unique due to its specific amine and thioether functional groups, which provide distinct reactivity and biological activity compared to other benzothiazole derivatives. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGNUHLMJQAKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944919 | |
| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22258-75-9 | |
| Record name | NSC117369 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![indeno[2,1-b]pyridin-9-one](/img/structure/B1345150.png)













